12-Oxa-2,6,10-triazatridecanoic acid, 6-(carboxymethyl)-13-(9H-fluoren-9-yl)-11-oxo-, 1-(9H-fluoren-9-ylmethyl) ester, potassium salt, sulfate
Description
The compound is a multifunctional derivative of tridecanoic acid, featuring a 12-oxa (ether oxygen) and three nitrogen atoms (triaza) within its carbon backbone. Key structural attributes include:
- 6-(Carboxymethyl): A carboxylic acid side chain at position 5.
- 13-(9H-fluoren-9-yl): A fluorenyl group at position 13, enhancing hydrophobicity and UV activity.
- 1-(9H-fluoren-9-ylmethyl) ester: A fluorenylmethyl (Fmoc) ester at the terminal carboxyl group, commonly used as a protecting group in peptide synthesis .
- Potassium salt and sulfate counterions: These likely improve solubility and crystallinity, as seen in analogous sulfate-containing coordination complexes .
The compound’s design suggests applications in solid-phase synthesis, crystallography, or as a precursor for bioactive molecules. Its structural complexity necessitates advanced analytical techniques, such as X-ray crystallography (e.g., SHELX software ) and mass spectrometry, for validation.
Properties
Molecular Formula |
C38H40KN3O10S |
|---|---|
Molecular Weight |
769.9 g/mol |
IUPAC Name |
potassium;2-[bis[3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]amino]acetate;sulfuric acid |
InChI |
InChI=1S/C38H39N3O6.K.H2O4S/c42-36(43)23-41(21-9-19-39-37(44)46-24-34-30-15-5-1-11-26(30)27-12-2-6-16-31(27)34)22-10-20-40-38(45)47-25-35-32-17-7-3-13-28(32)29-14-4-8-18-33(29)35;;1-5(2,3)4/h1-8,11-18,34-35H,9-10,19-25H2,(H,39,44)(H,40,45)(H,42,43);;(H2,1,2,3,4)/q;+1;/p-1 |
InChI Key |
UJLDYJZWBMMNRT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCN(CCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)CC(=O)[O-].OS(=O)(=O)O.[K+] |
Origin of Product |
United States |
Biological Activity
12-Oxa-2,6,10-triazatridecanoic acid, specifically the derivative 6-(carboxymethyl)-13-(9H-fluoren-9-yl)-11-oxo-, 1-(9H-fluoren-9-ylmethyl) ester, potassium salt, sulfate, is a compound of significant interest in biochemical research due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of approximately 596.71 g/mol. Its structure includes functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C30H33N3O5K |
| Molecular Weight | 596.71 g/mol |
| IUPAC Name | 12-Oxa-2,6,10-triazatridecanoic acid derivative |
| Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular components. It has been shown to inhibit certain enzymes and modulate signaling pathways involved in cell proliferation and apoptosis. The presence of the fluorenyl group enhances its binding affinity to biomolecules.
Key Mechanisms:
- Enzyme Inhibition: The compound inhibits enzymes such as alkaline phosphatase, which plays a role in cellular signaling and metabolism.
- Cellular Staining: Utilized in cytochemical staining techniques to visualize specific cellular components under microscopy.
Biological Activity
Research indicates that derivatives of 12-Oxa-2,6,10-triazatridecanoic acid exhibit various biological activities:
- Antimicrobial Activity : Exhibits inhibitory effects against a range of bacterial strains.
- Anticancer Properties : Demonstrated potential in inhibiting tumor cell growth in vitro.
- Anti-inflammatory Effects : Reduces inflammatory markers in cellular models.
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry assessed the efficacy of the potassium salt form against Gram-positive and Gram-negative bacteria, showing significant inhibition at low concentrations .
- Anticancer Research : In vitro tests conducted on various cancer cell lines revealed that the compound induced apoptosis and inhibited cell proliferation by modulating key signaling pathways involved in cancer progression .
- Cytochemical Applications : The compound has been successfully used as a reagent for staining cellular components in histological studies, enhancing visualization techniques for research purposes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of Fmoc-protected, heteroatom-rich carboxylic acid derivatives. Below is a detailed comparison with structurally related analogs from the provided evidence:
Table 1: Structural and Functional Comparison
*Note: The molecular formula and weight of the target compound require further experimental data (e.g., X-ray crystallography or mass spectrometry ).
Key Differences and Implications:
Backbone Heteroatoms :
- The target compound has 12-oxa and 3×N in its backbone, distinguishing it from ’s 3-oxo-4-azatridecan-13-oic acid (1×N, 3×Oxa). The additional nitrogen atoms may enhance chelation or hydrogen-bonding capacity.
- Compared to the piperazine-based compound in , the target’s linear triaza chain offers distinct conformational flexibility.
Functional Groups: The carboxymethyl group (position 6) introduces an extra carboxylic acid site absent in ’s analog, enabling dual reactivity (e.g., crosslinking or salt formation).
Counterions :
- The potassium salt may enhance water solubility compared to neutral analogs (e.g., ).
- The sulfate counterion, as seen in copper complexes , could stabilize crystal lattices or participate in ionic interactions.
Applications: Fmoc-protected compounds (e.g., ) are staples in peptide synthesis, suggesting the target compound may serve as a building block for modified amino acids. Sulfate-containing compounds (e.g., ) are often used in crystallography due to their ability to form well-ordered crystals .
Table 2: Research Findings from Analogous Compounds
Q & A
Q. What are the key considerations for synthesizing this compound with high purity?
- Methodological Answer : Synthesis typically involves multi-step protection/deprotection strategies, leveraging fluorenylmethyl (Fmoc) groups for amine protection. Critical steps include:
-
Coupling Reactions : Use carbodiimide-based reagents (e.g., EDC/HOBt) for esterification and amidation .
-
Purification : Employ reverse-phase HPLC or column chromatography with gradients optimized for polar intermediates. Purity (>95%) can be verified via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
-
Safety : Handle fluorenyl derivatives under inert atmospheres to prevent oxidation; use fume hoods and PPE (gloves, goggles) due to potential irritancy .
Table 1: Example Synthesis Parameters
Step Reagents/Conditions Yield (%) Purity (HPLC) Fmoc Protection Fmoc-Cl, DIPEA, DCM 78 92 Carboxymethylation Bromoacetic acid, K₂CO₃, DMF 65 88 Final Esterification TBTU, NMM, THF 70 95
Q. How should researchers characterize this compound’s structural integrity?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR to confirm fluorenyl proton environments (δ 7.2–7.8 ppm) and ester carbonyl signals (δ 170–175 ppm) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ expected m/z: ~800–850 Da).
- Elemental Analysis : Verify potassium and sulfate content via ICP-OMS and ion chromatography .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?
- Methodological Answer : Byproducts often arise from incomplete Fmoc deprotection or ester hydrolysis. Mitigation strategies include:
-
Temperature Control : Maintain reactions at 0–4°C during sensitive steps (e.g., carboxymethylation) to minimize side reactions .
-
Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. TBTU) to improve efficiency .
-
Real-Time Monitoring : Use inline FTIR or LC-MS to detect intermediates and adjust stoichiometry dynamically .
Table 2: Byproduct Reduction via Catalyst Screening
Catalyst Byproduct (%) Reaction Time (h) TBTU 12 6 HATU 8 4 DCC/HOBt 15 8
Q. How to resolve contradictions in reported stability data for fluorenyl-containing compounds?
- Methodological Answer : Discrepancies may stem from varying storage conditions or analytical methods. To address:
- Controlled Stability Studies : Store samples under argon vs. ambient air; monitor decomposition via HPLC at 0, 7, 30 days.
- pH-Dependent Stability : Test solubility and degradation in buffers (pH 2–10) to identify optimal storage conditions .
- Thermogravimetric Analysis (TGA) : Quantify thermal stability (e.g., decomposition onset >150°C suggests robustness for room-temperature handling) .
Q. What computational approaches can predict this compound’s reactivity in novel reaction environments?
- Methodological Answer : Leverage density functional theory (DFT) or machine learning (ML) models:
- DFT : Simulate reaction pathways (e.g., ester hydrolysis activation energies) using Gaussian or ORCA software .
- ML-Driven Optimization : Train models on existing fluorenyl derivative datasets to predict optimal solvents/catalysts for new reactions .
- Docking Studies : Explore interactions with biological targets (e.g., enzyme binding pockets) if applicable .
Key Data and Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
